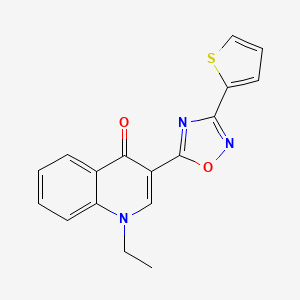![molecular formula C21H19N3O4S B2799038 1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline CAS No. 851130-03-5](/img/structure/B2799038.png)
1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 1,4-benzodioxin, an oxadiazole, and a tetrahydroquinoline. The 1,4-benzodioxin group is a heterocyclic compound that consists of a benzene ring fused to a 1,4-dioxin ring . The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The tetrahydroquinoline is a saturated derivative of quinoline and consists of a benzene ring fused to a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the stability of the molecule and could potentially influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar heteroatoms and aromatic rings could influence its solubility, melting point, and other physical properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research in the field of medicinal chemistry has led to the development of new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, exploring their synthesis routes and characterizing their structures through various spectroscopic methods. These derivatives have been evaluated for analgesic and anti-inflammatory activities, indicating the potential therapeutic applications of such compounds (Dewangan et al., 2016).
- A novel approach to synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid has been developed, highlighting the efficiency of new synthetic methods in creating potentially bioactive molecules (Tkachuk et al., 2020).
Biological Activities
- Studies on oxadiazolylbenzodioxane derivatives have shown significant antibacterial activity, demonstrating the potential of such compounds in addressing microbial resistance. These findings open new avenues for the development of antimicrobial agents (Avagyan et al., 2020).
- The analgesic and anti-inflammatory activities of certain oxadiazole derivatives have been confirmed, suggesting their utility in pain management and inflammation control. This highlights the importance of structural modification in enhancing biological activity (Dewangan et al., 2016).
Antimicrobial and Antifungal Applications
- A series of novel oxadiazole derivatives have been synthesized and tested for their antimicrobial and hemolytic activities. These studies indicate the potential of such compounds in developing new antimicrobial therapies with reduced cytotoxicity (Gul et al., 2017).
- The synthesis of new benzodioxin-6-yl-oxadiazole acetamides has shown potent antibacterial properties, offering insights into the design of novel antibacterial agents (Abbasi et al., 2022).
Thermo-Physical Properties
- Research into the thermo-physical properties of oxadiazole derivatives in different solvents provides essential data for understanding their behavior in various environments, which is critical for their application in medicinal chemistry (Godhani et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-19(24-11-5-7-14-6-1-2-8-15(14)24)13-29-21-23-22-20(28-21)18-12-26-16-9-3-4-10-17(16)27-18/h1-4,6,8-10,18H,5,7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVTWMNOEXRRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2798957.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2798958.png)

![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2798963.png)

![2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2798967.png)
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)
![(2,5-Dimethylfuran-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2798970.png)
![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile](/img/structure/B2798972.png)

![cis-Bromo-ester [cis-2-(2,4-Dichlorophenyl)-2-bromomethyl-4-(benzoyloxy)-methyl-1,3-dioxalane]](/img/structure/B2798975.png)
![Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2798976.png)
![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2798977.png)